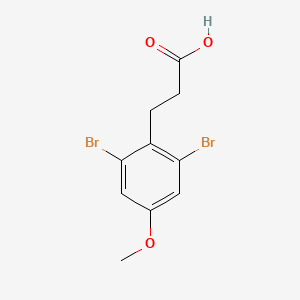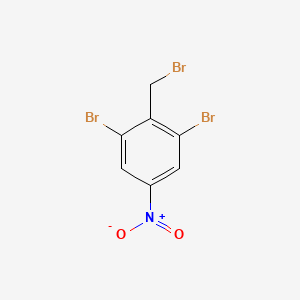
Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate
描述
Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate is an organic compound that belongs to the class of nicotinates It is characterized by the presence of a chloromethyl group attached to the fourth position of the nicotinate ring, along with ethyl ester and two methyl groups at the second and sixth positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate typically involves the chloromethylation of 2,6-dimethylnicotinic acid followed by esterification. One common method includes the reaction of 2,6-dimethylnicotinic acid with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The resulting intermediate is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Nucleophilic Substitution: Products include substituted nicotinates with various functional groups replacing the chlorine atom.
Oxidation: Products include carboxylic acids or other oxidized derivatives.
Reduction: Products include alcohols or other reduced forms of the ester group.
科学研究应用
Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting nicotinic receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biological Studies: It is used in studies investigating the biological activity of nicotinate derivatives and their potential therapeutic effects.
Industrial Applications: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The ester group may also undergo hydrolysis, releasing the active nicotinate moiety, which can modulate biological pathways.
相似化合物的比较
Ethyl 4-(chloromethyl)-2,6-dimethylnicotinate can be compared with other nicotinate derivatives, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 4-(bromomethyl)-2,6-dimethylnicotinate: Similar structure but with a bromomethyl group instead of a chloromethyl group.
Ethyl 4-(hydroxymethyl)-2,6-dimethylnicotinate: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
The uniqueness of this compound lies in its specific reactivity due to the presence of the chloromethyl group, which can undergo unique substitution reactions compared to its analogs.
属性
IUPAC Name |
ethyl 4-(chloromethyl)-2,6-dimethylpyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2/c1-4-15-11(14)10-8(3)13-7(2)5-9(10)6-12/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARXOMDUWDKGPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(N=C1C)C)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-7-(2-c-methyl-beta-d-ribofuranosyl)-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B3267114.png)
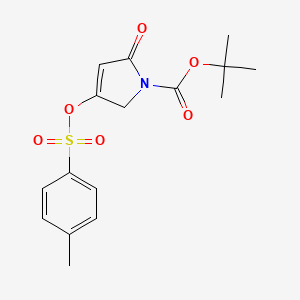
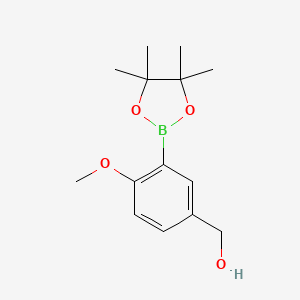

![2-Oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carbaldehyde](/img/structure/B3267133.png)
![2-Oxo-2,3-dihydro-1h-pyrido[3,4-b][1,4]thiazine-7-carbaldehyde](/img/structure/B3267135.png)
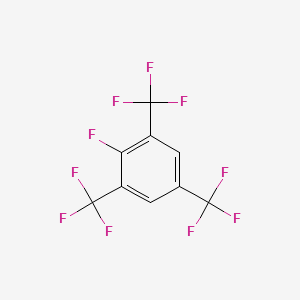
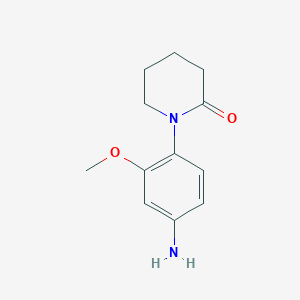

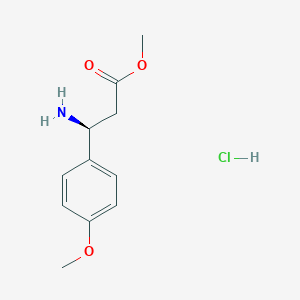
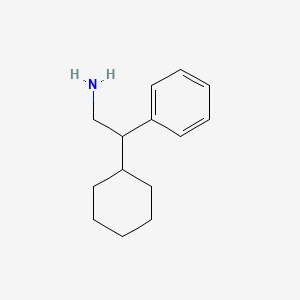
![4,5,6,7-Tetrahydrobenzo[b]thiophen-6-amine hydrochloride](/img/structure/B3267174.png)
